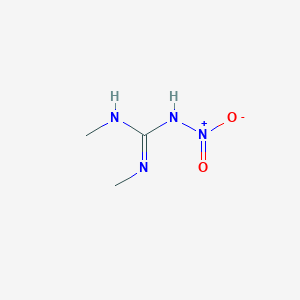

N,N''-Dimethyl-N'-nitroguanidine

CAS No.: 101250-97-9

Cat. No.: VC20553424

Molecular Formula: C3H8N4O2

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101250-97-9 |

|---|---|

| Molecular Formula | C3H8N4O2 |

| Molecular Weight | 132.12 g/mol |

| IUPAC Name | 1,2-dimethyl-3-nitroguanidine |

| Standard InChI | InChI=1S/C3H8N4O2/c1-4-3(5-2)6-7(8)9/h1-2H3,(H2,4,5,6) |

| Standard InChI Key | MXGMWOVBYAQMPV-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=NC)N[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

N,N''-Dimethyl-N'-nitroguanidine features a guanidine backbone modified by a nitro group (-NO₂) at the N'-position and methyl groups (-CH₃) at the N and N'' positions. The molecular structure imparts unique electronic and steric effects, influencing its reactivity and stability. X-ray diffraction studies of analogous nitroguanidines, such as α- and β-nitroguanidine, reveal orthorhombic crystal systems with elongated rod-like morphologies and densities near 1.78 g/cm³ . While direct crystallographic data for the dimethyl variant is limited, its methyl substituents likely reduce intermolecular hydrogen bonding compared to parent nitroguanidine, altering solubility and thermal behavior .

Table 1: Key Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₃H₈N₄O₂ | |

| Molecular Weight | 132.12 g/mol | |

| Crystal System (analog) | Orthorhombic (α-nitroguanidine) | |

| Density (analog) | 1.78 g/cm³ (α-nitroguanidine) |

Synthesis and Manufacturing

The synthesis of N,N''-Dimethyl-N'-nitroguanidine can be inferred from methods developed for related nitroguanidines. A common approach involves the nitration of substituted guanidine precursors. For example, guanidine nitrate reacts with concentrated sulfuric acid to yield nitroguanidine, with yields exceeding 90% under optimized conditions . Adapting this method, dimethylguanidine derivatives may undergo nitration using mixed acids (H₂SO₄/HNO₃).

Key variables influencing synthesis include:

-

Acid Concentration: Sulfuric acid concentrations above 90% enhance nitration efficiency by stabilizing reactive intermediates .

-

Temperature Control: Reactions maintained below 30°C minimize decomposition side reactions .

-

Molar Ratios: A 3:1 ratio of sulfuric acid to guanidine precursor maximizes conversion in analogous systems .

Continuous production processes, as described for nitroguanidine, could be adapted for the dimethyl variant by adjusting feedstock ratios and precipitation protocols .

Physicochemical Properties

Solubility and Stability

Nitroguanidine derivatives exhibit solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and concentrated acids due to protonation of the guanidine moiety . The dimethyl substitution likely reduces aqueous solubility compared to unsubstituted nitroguanidine, which dissolves readily in sulfuric acid (18 g/100 mL at 25°C) . Thermal stability is a critical parameter for energetic materials; nitroguanidine decomposes at 232°C, and the dimethyl analog may exhibit similar or slightly lower decomposition thresholds due to steric effects .

Spectroscopic Features

Infrared (IR) spectroscopy of nitroguanidine reveals characteristic N-H stretches (3250–3350 cm⁻¹) and nitro group vibrations (1530–1560 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the dimethyl derivative would show distinct methyl proton signals near δ 2.8–3.2 ppm (¹H NMR) and nitro-group carbon resonances at δ 85–90 ppm (¹³C NMR) .

Reactivity and Functional Transformations

N,N''-Dimethyl-N'-nitroguanidine participates in reactions typical of nitroguanidines:

-

Reduction: Catalytic hydrogenation or treatment with zinc in acetic acid reduces the nitro group to an amine, yielding dimethylaminoguanidine .

-

Alkylation: The guanidine nitrogen atoms can undergo further alkylation under basic conditions, forming quaternary ammonium derivatives .

-

Hydrolysis: Strong acidic or basic conditions cleave the guanidine backbone, producing urea derivatives and methylamines .

Industrial and Research Applications

Energetic Materials

Nitroguanidines are valued in propellants and explosives for their high nitrogen content and thermal stability. The dimethyl variant may serve as a stabilizer or desensitizing agent in composite explosives, though its lower density (compared to nitroguanidine) could limit detonation velocity .

Agricultural Chemistry

Nitro-substituted guanidines have been investigated as herbicides and insecticides. The dimethyl group may enhance lipid solubility, improving pesticide penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume